N-Methylthiourea
CAS No.: 598-52-7
Cat. No.: VC21183381
Molecular Formula: C2H6N2S
Molecular Weight: 90.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 598-52-7 |
---|---|
Molecular Formula | C2H6N2S |
Molecular Weight | 90.15 g/mol |
IUPAC Name | methylthiourea |
Standard InChI | InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5) |
Standard InChI Key | KQJQICVXLJTWQD-UHFFFAOYSA-N |
Isomeric SMILES | CN=C(N)S |
SMILES | CNC(=S)N |
Canonical SMILES | CNC(=S)N |
Melting Point | 120.0 °C |
Introduction
Basic Characteristics and Identification
N-Methylthiourea is a thiourea derivative characterized by the addition of a methyl group to one of the nitrogen atoms in the thiourea structure. It is identified by the CAS number 598-52-7 and has the molecular formula C₂H₆N₂S . The compound is also known by several synonyms including 1-Methylthiourea and Thiourea, N-methyl- . As a member of the thiourea family, this compound contains a central thiocarbonyl group (C=S) connected to two nitrogen atoms, one of which bears a methyl substituent.
The chemical structure can be represented by the SMILES notation CNC(N)=S, indicating a methyl group attached to one nitrogen, while the other nitrogen remains unsubstituted . This structural arrangement contributes to the compound's unique chemical and biological properties, particularly its ability to participate in various biochemical transformations.
Physical and Chemical Properties
N-Methylthiourea exists as a crystalline powder with a white to light yellow appearance . The compound possesses several distinctive physicochemical properties that are important for understanding its behavior in various chemical and biological systems.
Basic Physical Properties
The compound is characterized by relatively high melting and boiling points, typical of compounds capable of hydrogen bonding. It has a melting point range of 118-121°C and a boiling point of approximately 141.1±23.0°C at 760 mmHg . The density of N-Methylthiourea is estimated at 1.1±0.1 g/cm³ .
Table 1: Key Physical Properties of N-Methylthiourea
Thermodynamic and Electronic Properties
N-Methylthiourea exhibits important thermodynamic and electronic properties that influence its reactivity and interactions. The compound has a vapor pressure of 6.0±0.3 mmHg at 25°C . Its index of refraction is 1.565, indicating its ability to bend light, which is relevant for analytical identification and characterization .
Table 2: Thermodynamic and Electronic Properties
Property | Value | Reference |
---|---|---|
Vapor Pressure | 6.0±0.3 mmHg at 25°C | |
Index of Refraction | 1.565 | |
LogP | -0.71 | |
PSA (Polar Surface Area) | 70.14000 | |
Exact Mass | 90.025169 | |
pKa | 14.98±0.70 (Predicted) |
Solubility Characteristics
N-Methylthiourea is soluble in water , which is consistent with its relatively polar nature as indicated by its negative LogP value of -0.71 . This water solubility is an important property that influences its bioavailability and distribution in biological systems, particularly its ability to be transported in aqueous bodily fluids and excreted through urine.
Metabolic Pathways and Biotransformation
N-Methylthiourea plays a significant role in several metabolic pathways and has been identified as an important metabolite in various biochemical processes. Understanding these pathways is crucial for comprehending the compound's biological effects and toxicological implications.
Formation from Methimazole Metabolism
One of the most studied pathways involving N-Methylthiourea is its formation as a metabolite of methimazole (2-mercapto-1-methylimidazole, MMI), an antithyroid drug. Research has shown that methimazole undergoes a complex metabolic transformation that results in the formation of N-Methylthiourea .
This metabolic pathway involves the epoxidation of the C-4,5 double bond in methimazole by cytochrome P450 enzymes, followed by hydrolysis. The resulting epoxide then decomposes to form N-Methylthiourea and glyoxal as a byproduct. This transformation is significant because it represents a possible mechanism for methimazole's hepatotoxicity when glutathione (GSH) is depleted .
Biotransformation of N-Methylthiourea
Once formed, N-Methylthiourea itself undergoes further biotransformation, primarily through S-oxidation mediated by flavin-containing monooxygenase (FMO). This additional metabolic step appears to be crucial for the compound's toxicity, as the S-oxidized metabolites are believed to be the ultimate toxic species .
Toxicological Studies and Health Effects
N-Methylthiourea exhibits significant toxicological properties that have been the subject of various research studies. Its toxic effects are particularly pronounced under certain physiological conditions and involve specific mechanisms related to its metabolic activation.
Hepatotoxicity
Research has demonstrated that N-Methylthiourea can cause liver injury, particularly when glutathione (GSH) is depleted. In experimental studies with mice treated with buthionine sulfoximine (BSO) to deplete GSH, administration of N-Methylthiourea resulted in a marked increase in serum alanine transaminase (SALT) activity, indicating liver damage .
This hepatotoxicity appears to require metabolic activation, specifically the biotransformation of N-Methylthiourea to its S-oxidized metabolites primarily through the action of flavin-containing monooxygenase (FMO). This metabolic requirement for toxicity is an important consideration in understanding the compound's potential adverse effects .
Thyroid-Related Effects
Based on studies with related compounds such as N-methyl-N'-(hydroxymethyl)thiourea (MHT), which degrades to N-Methylthiourea, there is evidence suggesting potential thyroid-related effects. MHT has been shown to lower thyroxine levels in rat serum, indicating anti-thyroid hormone activity. Additionally, the selective association of radioactivity from 14C-labeled MHT with the thyroid gland suggests a potential mechanism for thyroid-related effects that might also apply to N-Methylthiourea itself .
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